molecular formula C15H16FN3O4 B2735538 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797891-99-6

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2735538
CAS No.: 1797891-99-6
M. Wt: 321.308
InChI Key: PRQNYVDGARSFDY-UHFFFAOYSA-N
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Description

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a combination of fluorophenyl, methoxyethyl, and methylisoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Nucleophiles like sodium methoxide, electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-(2-(3-iodophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-9-6-13(19-23-9)18-15(21)14(20)17-8-12(22-2)10-4-3-5-11(16)7-10/h3-7,12H,8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQNYVDGARSFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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